molecular formula C8H5BrFN B1275679 4-bromo-7-fluoro-1H-indole CAS No. 883500-66-1

4-bromo-7-fluoro-1H-indole

Cat. No. B1275679
Key on ui cas rn: 883500-66-1
M. Wt: 214.03 g/mol
InChI Key: PBQKMEMSAFAVKF-UHFFFAOYSA-N
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Patent
US09133180B2

Procedure details

At −40° C., vinylmagnesium bromide (300 mL of 1.0M solution in THF, 300 mmol) was added dropwise to a solution of 3-nitro-4-fluoro-bromobenzene (22 g, 100 mmol) in THF (700 mL). After 1 h at −40° C., the mixture was quenched by aqueous NH4Cl solution and extracted by EtOAc. The organic layer was dried over Na2SO4 and concentrated to give the crude product which was purified by silica gel column chromatography affording 4-bromo-7-fluoro-1H-indole (5 g, 23.3%).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)=[CH2:2].[N+:5]([C:8]1[CH:9]=[C:10]([Br:15])[CH:11]=[CH:12][C:13]=1[F:14])([O-])=O>C1COCC1>[Br:15][C:10]1[CH:11]=[CH:12][C:13]([F:14])=[C:8]2[C:9]=1[CH:1]=[CH:2][NH:5]2

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
22 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1F)Br
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched by aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted by EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2C=CNC2=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 23.3%
YIELD: CALCULATEDPERCENTYIELD 23.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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